

Pharmacokinetic & Pharmacodynamic Profile of Sepantronium Bromide

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Compound Focus: Sepantronium Bromide

CAS No.: 781661-94-7

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Key PK Parameters and Covariate Effects

The table below summarizes the core pharmacokinetic (PK) parameters of **sepantronium bromide** and the impact of patient covariates on drug exposure, primarily derived from phase 1 and 2 studies where the drug was administered as a continuous intravenous infusion (CIVI) [1] [2].

Parameter & Description	Value (Mean or Typical)	Impact of Covariates
Total Clearance (CL)	47.7 L/h [3]	↓ by 30% in moderate renal impairment ($CL_{CR} = 40$ mL/min) [1] [2].
Volume of Distribution (V_d)	1763 L [3]	No significant impact from demographics (age, sex) or mild renal impairment [1].
Terminal Half-Life ($t_{1/2}$)	~26 hours [3]	Not significantly affected by demographics [1].
Steady-State Concentration (C_{SS})	7.7 ng/mL (at MTD of 4.8 mg/m ² /day) [3]	↑ by ~30% in moderate renal impairment [1].
Renal Clearance (CL_R)	Not fully quantified	↓ in moderate renal impairment; ~25-42% of dose excreted unchanged in urine [1].
Dose Proportionality	Linear in range of 1.8 - 10.6 mg/m ² /day [1]	Not applicable.

Pharmacodynamic (PD) and Efficacy Data

The following table outlines the pharmacodynamic effects and clinical efficacy of **sepantronium bromide** observed across various studies.

PD / Efficacy Measure	Observation / Value	Context (Study Type, Population)
Primary Molecular Target	Suppression of survivin (BIRC5) expression [3]	Preclinical and clinical; a small-molecule survivin suppressant.
Proposed Mechanism	Binds ILF3/p54 ^{nrb} complex and disrupts SP1 binding to survivin promoter [3]	Preclinical; inhibits transcription.
Key Downstream Effect	Induction of apoptosis (caspase-3 activation) [3] [4]	Preclinical, across multiple cancer cell lines.
Alternative Mechanism (Multiple Myeloma)	Downregulation of Mcl-1, a critical anti-apoptotic protein [4]	Preclinical; identified as pivotal for efficacy in myeloma.
Single-Agent Response Rate (Phase II)	5.4% in advanced refractory NSCLC [5] [3]	7-day CIVI at 4.8 mg/m ² /day.
Combination Therapy (Phase I/II)	11% partial response in untreated stage IV NSCLC (with carboplatin/paclitaxel) [5]	72-hour CIVI at 10 mg/m ² /day.

Experimental Protocols and Methodologies

Pharmacokinetic Study Design (Phase 1)

- Dosing:** **Sepantronium bromide** was administered as a **continuous IV infusion over 168 hours (7 days)** every 21 days, with dose levels ranging from 1.8 to 10.6 mg/m²/day [1].
- Matrix Sampling:**

- **Blood:** Collected in heparinized tubes before infusion and at multiple timepoints up to 216 hours after the start of infusion. Plasma was separated and stored at -20°C before analysis [1].
- **Urine:** Collected over a 216-hour period to determine renal clearance [1].
- **Bioanalytical Method:** Concentrations of the unchanged drug in plasma and urine were measured using **validated liquid chromatography tandem mass spectrometry (LC-MS/MS)**. The lower limit of quantitation was 0.05 ng/mL in plasma and 1.0 ng/mL in urine [1].
- **PK Analysis:** PK parameters were calculated using **non-compartmental methods** with WinNonlin Professional software. Key parameters included AUC, C_{SS} , CL, V_d , $t_{1/2}$, and CL_R [1].

Population PK Modeling (Phase 2 Data)

- **Model Structure:** A **linear one-compartment model** with first-order elimination was used to describe the plasma concentration-time data [2].
- **Software:** The model was developed using **NONMEM Version VI** with the first-order conditional estimation method with interaction [2].
- **Covariate Analysis:** The effect of patient demographics and clinical chemistry values (e.g., creatinine clearance, ALT, cancer type) on total body clearance (CL) was systematically tested [2].
- **Model Evaluation:** The final model's adequacy was assessed using standard diagnostic plots and statistical measures [2].

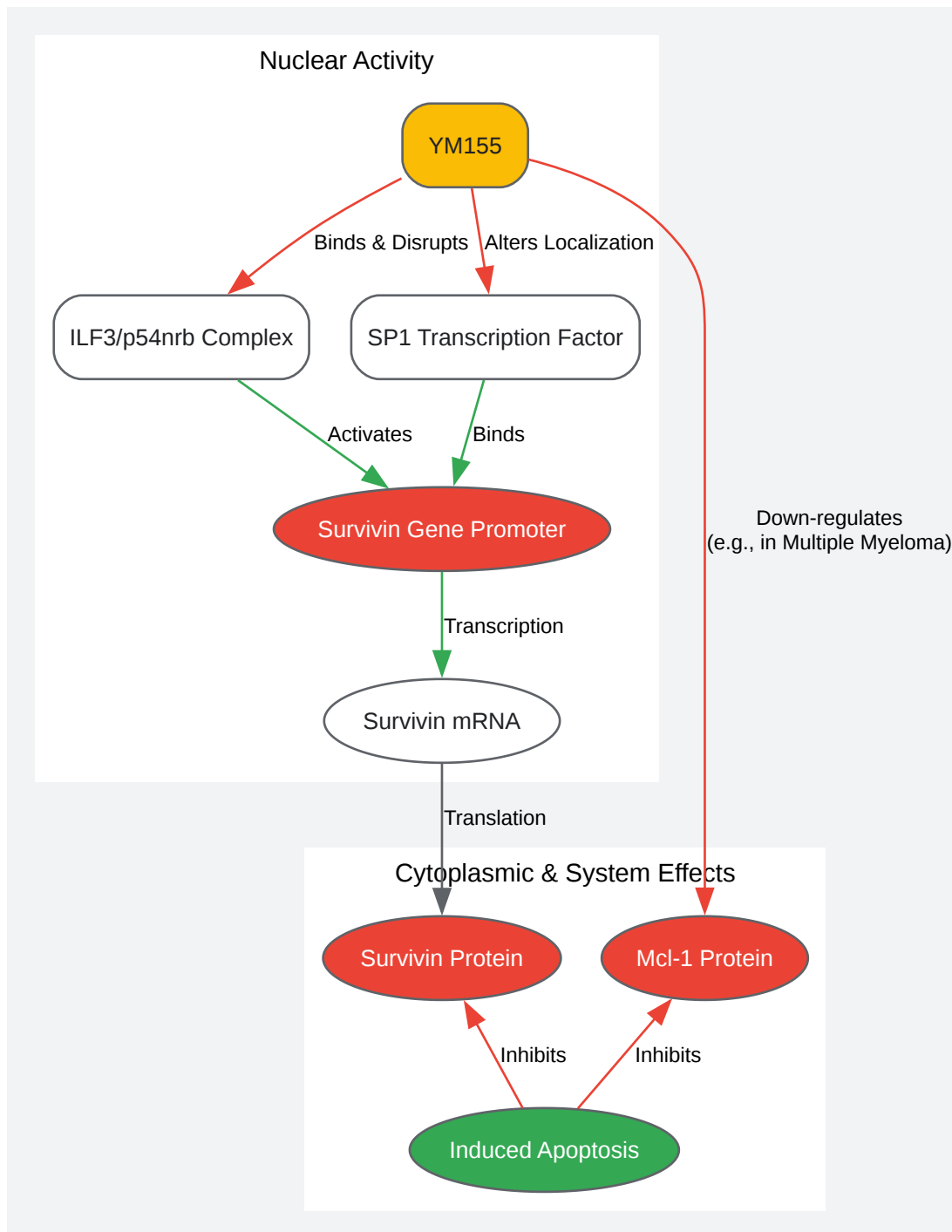
Liposomal Formulation Efficacy Study (Preclinical)

- **Formulation Goal:** To develop a liposomal YM155 that allows for bolus injection instead of long-term infusion, based on a kinetic simulation model [6].
- **Formulation Preparation:** Liposomes were prepared using methods like **rapid extrusion**. An **ammonium sulfate (AS) gradient** was used to actively load YM155 into the liposomes [6].
- **In Vivo Evaluation:**
 - **Animal Models:** Human tumor xenograft models in mice [6].
 - **Dosing:** Weekly bolus injections of liposomal YM155 were administered [6].
 - **Endpoint:** Antitumor activity was assessed by measuring tumor regression and comparing it to the continuous infusion of the drug solution [6].

Visualization of Mechanisms and Workflows

Diagram 1: Proposed Mechanism of Action of Sepantronium Bromide

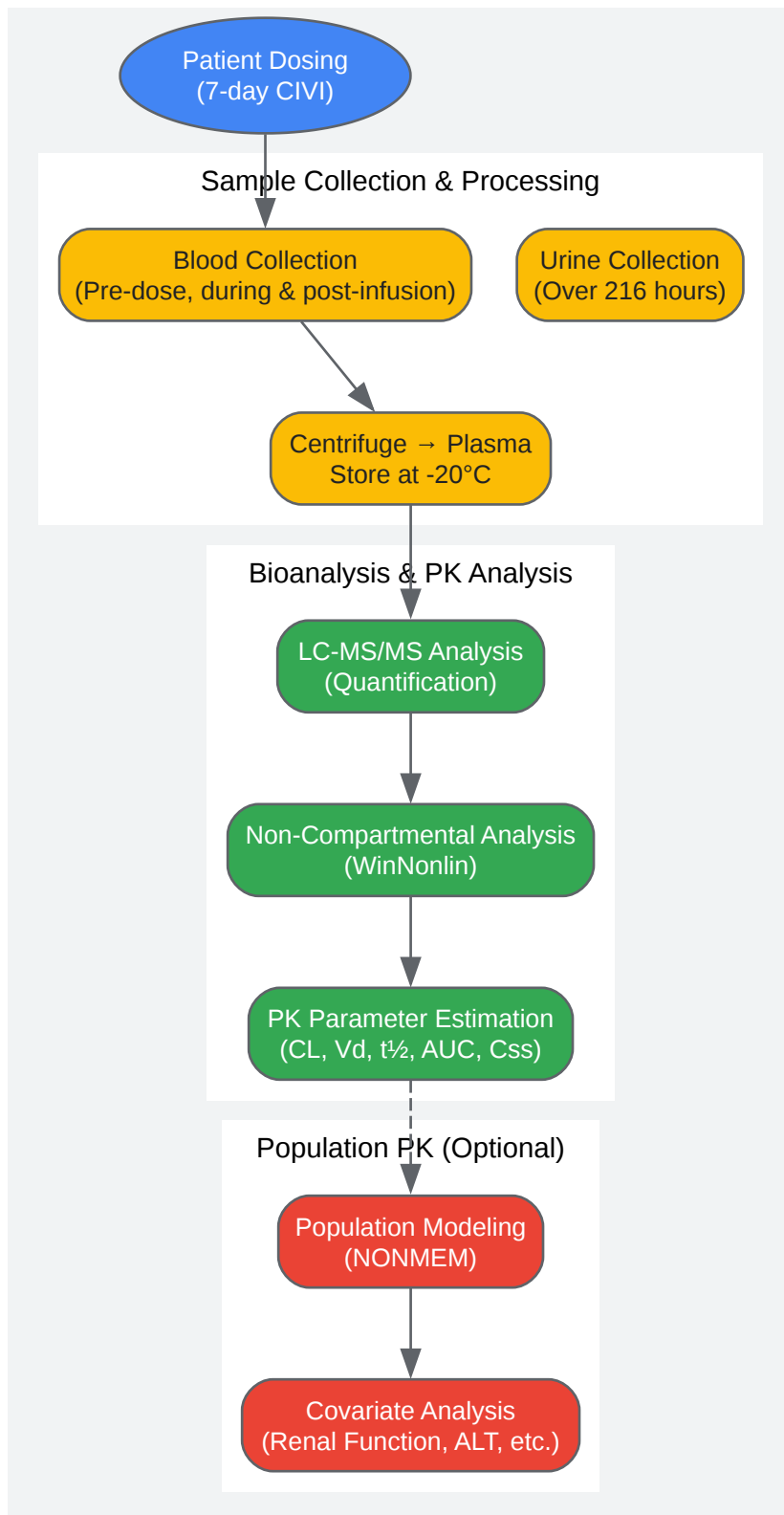
This diagram illustrates the multi-target mechanism by which **sepantronium bromide** suppresses survivin expression and induces apoptosis, highlighting its potential off-target effects.



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Diagram 2: Typical Workflow for a Clinical PK Study of Sepantronium Bromide

This flowchart outlines the standard operating procedures for conducting a pharmacokinetic study of **sepantronium bromide** in a clinical trial setting.



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Key Conclusions for Researchers

- **Renal Function is Critical:** Moderate renal impairment (eGFR 30-59 mL/min/1.73m²) significantly reduces **sepantronium bromide** clearance and increases exposure by approximately 30% [1] [2]. This necessitates dose adjustment in this patient population, while no adjustment is needed for mild impairment.
- **Complex Pharmacodynamics:** While survivin suppression is the primary documented mechanism, **downregulation of Mcl-1 has been identified as a critical and potent downstream effector, particularly in multiple myeloma** [4]. This suggests the drug's efficacy may involve a broader impact on the apoptotic machinery.
- **Administration Challenge and Innovation:** The requirement for prolonged (7-day) continuous infusion, driven by the drug's rapid elimination, presents a clinical hurdle. **Liposomal formulations designed for sustained release show strong preclinical promise, enabling intermittent bolus dosing while maintaining efficacy** [6].

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